N-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylbenzenesulfonamide
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Overview
Description
N-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylbenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylbenzenesulfonamide typically involves the reaction of 2,4-dimethylaniline with difluoromethyl sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
On an industrial scale, the production of this compound would involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use as an enzyme inhibitor or probe in biochemical studies.
Medicine: Possible development as a pharmaceutical agent with antibacterial or antifungal properties.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylbenzenesulfonamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interfering with biological pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, while the sulfonamide moiety can mimic natural substrates or inhibitors.
Comparison with Similar Compounds
Similar Compounds
- N-(trifluoromethyl)-N-(2,4-dimethylphenyl)-4-methylbenzenesulfonamide
- N-(difluoromethyl)-N-(2,4-dichlorophenyl)-4-methylbenzenesulfonamide
- N-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-chlorobenzenesulfonamide
Uniqueness
N-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylbenzenesulfonamide is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties compared to its analogs. This group can influence the compound’s lipophilicity, metabolic stability, and binding interactions with biological targets.
Properties
IUPAC Name |
N-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO2S/c1-11-4-7-14(8-5-11)22(20,21)19(16(17)18)15-9-6-12(2)10-13(15)3/h4-10,16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEUSBXAHZYCJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=C(C=C(C=C2)C)C)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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